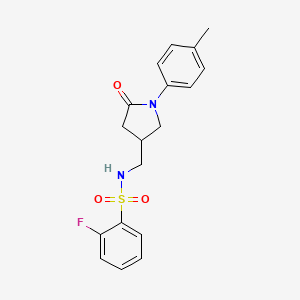

2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13-6-8-15(9-7-13)21-12-14(10-18(21)22)11-20-25(23,24)17-5-3-2-4-16(17)19/h2-9,14,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLQGZIVFBSDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a reaction between a sulfonyl chloride and an amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its sulfonamide group, which is known for its antibacterial properties.

Biological Research: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: It can be employed as a probe to study biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound could interact with various molecular targets, including enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives, focusing on key structural and hypothetical physicochemical differences.

Key Observations

Fluorine vs. Halogen Substitution : The ortho-fluorine in the target compound may confer greater metabolic stability compared to bromine/chlorine analogs (e.g., 5-bromo-indole or 8-bromo-purine derivatives), which are prone to dehalogenation .

Hydrogen Bonding Capacity : The isoxazole-containing analog lacks fluorine but includes a heterocyclic nitrogen, which may improve solubility through hydrogen bonding—a feature absent in the fluorinated target compound .

Lipophilicity : The target compound’s higher molecular weight and fluorine substituent suggest increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to lower-weight analogs.

Research Findings and Limitations

- Activity Data: No direct biological or pharmacological data are available in the provided sources. Comparisons are based on structural analogs with inferred properties.

- Synthetic Challenges: Fluorination and pyrrolidinone functionalization likely require specialized reagents (e.g., Selectfluor®), whereas non-fluorinated analogs (e.g., isoxazole derivatives) may involve simpler synthetic routes .

Biological Activity

2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS Number: 954634-34-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is , with a molecular weight of 362.4 g/mol. The structure includes a pyrrolidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures can exhibit significant antibacterial and antifungal properties. In vitro studies have shown that derivatives of pyrrolidine, including those similar to 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, display activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Activity | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Antibacterial | 24 |

| Compound B | Antifungal | 22 |

| 2-fluoro-N-(...) | Pending Evaluation | N/A |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been highlighted in various studies. For instance, similar sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specific IC50 values have been reported for related compounds, showing varying degrees of inhibition against COX-1 and COX-2 enzymes .

Case Study: COX Inhibition

In a study comparing several sulfonamide derivatives, it was found that one derivative exhibited an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a strong selectivity towards COX-2 inhibition . This suggests that 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide may also possess similar selective inhibition properties.

The exact mechanisms by which 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Potential Pathways

- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.

- Antimicrobial Action : The presence of the pyrrolidine ring could enhance membrane permeability in bacteria, leading to cell lysis.

- Cell Signaling Modulation : The sulfonamide group may interfere with signaling pathways that regulate inflammation and immune responses.

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Intermediate preparation : Formation of the pyrrolidinone core via cyclization of p-tolyl-substituted precursors.

- Sulfonamide coupling : Reaction of the pyrrolidin-3-ylmethyl intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in THF) .

- Optimization : Yield and purity depend on solvent choice (e.g., ethanol or dioxane), catalyst selection (e.g., palladium for coupling steps), and temperature control (60–80°C for 12–24 hours) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the pyrrolidinone ring structure, methylene linker, and aromatic substituents. Fluorine-19 NMR detects the fluorine atom’s electronic environment .

- HRMS : Validates molecular weight (e.g., C₁₉H₂₀FN₂O₃S, calculated 390.12 g/mol) .

- X-ray crystallography : Resolves bond angles and stereochemistry, critical for understanding interaction with biological targets .

Q. How does the fluorine substituent influence the compound’s reactivity?

The 2-fluoro group enhances electrophilic substitution resistance in the benzene ring while increasing sulfonamide acidity, improving solubility in polar solvents. This modification also affects binding affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- QSAR studies : Correlate structural features (e.g., fluorine position, pyrrolidinone conformation) with activity data from analogues .

Q. What strategies resolve contradictions in reported biological activity data?

- Batch analysis : Compare purity (HPLC >95%) and stereochemistry (via chiral chromatography) across synthetic batches .

- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm whether off-target effects (e.g., kinase inhibition) explain variability .

Q. How does the compound’s stability under physiological conditions impact its application?

- pH-dependent degradation : Test stability in buffers (pH 1–10) at 37°C. The sulfonamide group is prone to hydrolysis in acidic conditions, requiring formulation in enteric coatings for oral delivery .

- Photostability : UV-Vis spectroscopy reveals degradation under light exposure, necessitating dark storage .

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Challenges : Low yields in pyrrolidinone ring formation due to steric hindrance from the p-tolyl group.

- Solutions : Use flow chemistry to enhance mixing efficiency or switch to microwave-assisted synthesis for faster cyclization .

Q. How do structural analogues (e.g., N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide) inform SAR studies?

- Key comparisons : Replace the sulfonamide with carboxamide or alter the aryl group (e.g., 4-ethylphenyl vs. p-tolyl). Bioassays show that sulfonamide derivatives exhibit 10-fold higher enzyme inhibition due to stronger hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.